molecular formula C23H22N4O4 B11579230 (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11579230
M. Wt: 418.4 g/mol
InChI Key: RBDXDDHYMWRVJB-GHRIWEEISA-N
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Description

(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyano group, a methoxyethyl group, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy and Methyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the Cyano Group: This can be achieved through the reaction of an appropriate nitrile precursor.

    Attachment of the Methoxyethyl Group: This step might involve alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the phenoxy group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound in drug discovery.

Industry

In industrial applications, it might be used in the development of new materials, such as polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features, such as the specific substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core and the presence of the cyano and methoxyethyl groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O4/c1-15-7-4-5-9-19(15)31-22-18(13-17(14-24)21(28)25-10-12-30-3)23(29)27-11-6-8-16(2)20(27)26-22/h4-9,11,13H,10,12H2,1-3H3,(H,25,28)/b17-13+

InChI Key

RBDXDDHYMWRVJB-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCOC

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCOC

Origin of Product

United States

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